4-Methylumbelliferyl beta-D-ribofuranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl derivatives involves several chemical reactions, including condensation and glycosylation processes. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside was synthesized through a series of steps starting with peracetylation, followed by reaction with 4-methylumbelliferone and deacetylation, to yield the target compound with an overall yield of 35% (Huang, 2009). Such processes highlight the compound's synthesis versatility and its derivatives for various biochemical applications.
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl beta-D-ribofuranoside and its derivatives plays a crucial role in their biochemical functionality, especially in binding and interaction with enzymes. For instance, the binding parameters of 4-Methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus were determined, showcasing a single binding site per polypeptide chain and the homogeneity of the binding sites (Claeyssens & de Bruyne, 1978). This information is crucial for understanding the molecular interactions and the functional implications of the compound's structure.
Chemical Reactions and Properties
4-Methylumbelliferyl beta-D-ribofuranoside undergoes various chemical reactions, contributing to its diverse properties and applications in biochemical studies. For example, its ability to bind to specific enzymes and act as a substrate for enzymatic reactions is significant. Studies have shown that it can serve as a fluorogenic substrate for assays, highlighting its utility in biochemical research for studying enzyme kinetics and mechanism (Claeyssens & de Bruyne, 1978).
Physical Properties Analysis
The physical properties of 4-Methylumbelliferyl beta-D-ribofuranoside, such as solubility, fluorescence, and stability, are integral to its application in biochemical assays. Its fluorescent property, in particular, makes it a valuable tool for detecting enzyme activity, as demonstrated in various studies. The stability of its derivatives, such as the (1→3)-β-D-pentaglucoside, underlines the compound's reliability for extended biochemical experimentation (Huang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with enzymes and participation in oligosaccharide synthesis, distinguish 4-Methylumbelliferyl beta-D-ribofuranoside in biochemical research. Its role in synthesizing novel oligosaccharides and its interaction with enzymes like beta-D-xylosidase showcase its broad utility in studying biochemical pathways and enzyme mechanisms (Izumi et al., 1994).
Scientific Research Applications
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Microbiology
- Application : 4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic substrate that is used for the detection of microorganisms .
- Method : The compound is hydrolyzed in a liquid medium in microtiter trays, yielding blue fluorescence upon hydrolysis . This fluorescence can be measured using fluorimetry .
- Results : Beta-Ribosidase activity was widespread with 75% of strains, including 85.6% of Enterobacteriaceae, showing activity with at least one substrate .
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Medical Diagnostics
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Biochemistry
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Differentiation of Gram-negative bacteria
- Application : This compound is used for the differentiation of Gram-negative bacteria .
- Method : Two novel chromogenic substrates, 3’,4’-dihydroxyflavone-4’-beta-D-ribofuranoside (DHF-riboside) and 5-bromo-4-chloro-3-indolyl-beta-D-ribofuranoside (X-riboside) were evaluated along with a known fluorogenic substrate, 4-methylumbelliferyl-beta-D-ribofuranoside (4MU-riboside) . Hydrolysis of DHF-riboside or X-riboside resulted in the formation of clearly distinguishable black or blue-green colonies, respectively .
- Results : Genera that demonstrated beta-ribosidase activity included Aeromonas, Citrobacter, Enterobacter, Escherichia, Hafnia, Klebsiella, Morganella, Providencia, Pseudomonas, Salmonella and Shigella . In contrast, strains of Proteus spp., Acinetobacter spp., Yersinia enterocolitica, Vibrio cholerae and Vibrio parahaemolyticus generally failed to demonstrate beta-ribosidase activity .
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Synthesis of Novel Substrates
- Synthesis of Fluorogenic Substrates
- Application : This compound is used in the synthesis of fluorogenic substrates for the detection of microorganisms .
- Method : The method involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection .
- Results : The glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%–94%) under appropriate conditions .
Safety And Hazards
properties
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-NMFUWQPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941308 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-D-ribofuranoside | |
CAS RN |
195385-93-4 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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